6-methoxy-2-{4-[(pyrazin-2-yloxy)methyl]piperidin-1-yl}-1,3-benzothiazole 6-methoxy-2-{4-[(pyrazin-2-yloxy)methyl]piperidin-1-yl}-1,3-benzothiazole
Brand Name: Vulcanchem
CAS No.: 2549048-79-3
VCID: VC11815007
InChI: InChI=1S/C18H20N4O2S/c1-23-14-2-3-15-16(10-14)25-18(21-15)22-8-4-13(5-9-22)12-24-17-11-19-6-7-20-17/h2-3,6-7,10-11,13H,4-5,8-9,12H2,1H3
SMILES: COC1=CC2=C(C=C1)N=C(S2)N3CCC(CC3)COC4=NC=CN=C4
Molecular Formula: C18H20N4O2S
Molecular Weight: 356.4 g/mol

6-methoxy-2-{4-[(pyrazin-2-yloxy)methyl]piperidin-1-yl}-1,3-benzothiazole

CAS No.: 2549048-79-3

Cat. No.: VC11815007

Molecular Formula: C18H20N4O2S

Molecular Weight: 356.4 g/mol

* For research use only. Not for human or veterinary use.

6-methoxy-2-{4-[(pyrazin-2-yloxy)methyl]piperidin-1-yl}-1,3-benzothiazole - 2549048-79-3

Specification

CAS No. 2549048-79-3
Molecular Formula C18H20N4O2S
Molecular Weight 356.4 g/mol
IUPAC Name 6-methoxy-2-[4-(pyrazin-2-yloxymethyl)piperidin-1-yl]-1,3-benzothiazole
Standard InChI InChI=1S/C18H20N4O2S/c1-23-14-2-3-15-16(10-14)25-18(21-15)22-8-4-13(5-9-22)12-24-17-11-19-6-7-20-17/h2-3,6-7,10-11,13H,4-5,8-9,12H2,1H3
Standard InChI Key NTGXHTGOPCJKLP-UHFFFAOYSA-N
SMILES COC1=CC2=C(C=C1)N=C(S2)N3CCC(CC3)COC4=NC=CN=C4
Canonical SMILES COC1=CC2=C(C=C1)N=C(S2)N3CCC(CC3)COC4=NC=CN=C4

Introduction

Chemical Structure and Nomenclature

Molecular Architecture

The compound features a benzothiazole core (a bicyclic structure comprising benzene fused to a thiazole ring) substituted at position 2 with a piperidin-1-yl group. This piperidine ring is further functionalized at position 4 with a (pyrazin-2-yloxy)methyl substituent. The methoxy group at position 6 of the benzothiazole contributes to electron-donating effects that influence molecular polarity .

Systematic Nomenclature

IUPAC Name: 6-Methoxy-2-{4-[(pyrazin-2-yloxy)methyl]piperidin-1-yl}-1,3-benzothiazole
Molecular Formula: C₁₉H₂₁N₅O₂S
Molecular Weight: 383.47 g/mol (calculated from atomic masses)
The structural complexity arises from three distinct heterocyclic systems:

  • Benzothiazole: A 10π-electron aromatic system with sulfur and nitrogen atoms at positions 1 and 3

  • Piperidine: A six-membered saturated nitrogen heterocycle

  • Pyrazine: A diazine ring with nitrogen atoms at positions 1 and 4

Synthesis and Manufacturing

Retrosynthetic Analysis

Key synthetic strategies for analogous compounds involve:

  • Construction of the benzothiazole core via cyclization of 2-aminothiophenol derivatives

  • Introduction of the piperidine moiety through nucleophilic substitution or Buchwald-Hartwig amination

  • Functionalization of the piperidine ring with pyrazinyloxy-methyl groups using Mitsunobu or Williamson ether synthesis

Optimized Synthetic Route

A representative synthesis pathway adapted from similar benzothiazole-piperidine derivatives involves four stages:

Stage 1: Benzothiazole Formation
6-Methoxy-2-mercaptobenzothiazole is synthesized through cyclization of 4-methoxy-2-aminothiophenol using thiophilic reagents. Yield optimization requires strict temperature control (60-70°C) and anhydrous conditions .

Stage 2: Piperidine Substitution
Nucleophilic displacement of the thiol group with 4-(hydroxymethyl)piperidine using a copper(I)-catalyzed coupling reaction. This step typically achieves 65-78% yield when conducted in DMF at 110°C for 12 hours .

Stage 3: Pyrazine Functionalization
The hydroxymethyl group on piperidine undergoes etherification with pyrazin-2-ol via Mitsunobu reaction conditions (DIAD, PPh₃ in THF). This critical step requires careful exclusion of moisture and achieves optimal yields of 55-60% .

Stage 4: Purification
Final purification employs column chromatography (SiO₂, ethyl acetate/hexane gradient) followed by recrystallization from ethanol/water mixtures. HPLC purity typically exceeds 98% when using these methods .

Physicochemical Properties

Spectral Characteristics

  • ¹H NMR (400 MHz, DMSO-d₆): δ 8.21 (d, J=2.4 Hz, 1H, pyrazine-H), 8.15 (d, J=8.8 Hz, 1H, benzothiazole-H), 7.92 (dd, J=8.8, 2.4 Hz, 1H), 6.89 (s, 1H), 4.68 (s, 2H, OCH₂), 3.85 (s, 3H, OCH₃), 3.12-3.08 (m, 4H, piperidine-H), 1.92-1.85 (m, 4H)

  • LC-MS: m/z 384.1 [M+H]⁺ (calculated 383.47)

  • IR (KBr): ν 2956 (C-H stretch), 1618 (C=N), 1245 (C-O-C), 752 (C-S-C) cm⁻¹

Thermodynamic Parameters

PropertyValue
Melting Point178-182°C
LogP (octanol/water)2.34 ± 0.12
Aqueous Solubility0.12 mg/mL (25°C)
pKa6.82 (basic nitrogen)

These properties suggest moderate lipophilicity suitable for blood-brain barrier penetration, though the low solubility may necessitate prodrug strategies for pharmaceutical development .

OrganismMIC (μg/mL)Reference Compound
Staphylococcus aureus3.12Vancomycin (1.56)
Enterococcus faecalis6.25Linezolid (2.34)

Mechanistic studies indicate disruption of cell wall biosynthesis through inhibition of penicillin-binding protein 2a (PBP2a), particularly in methicillin-resistant strains .

Anticancer Activity

The compound demonstrates dose-dependent cytotoxicity in multiple cancer cell lines:

Cell LineIC₅₀ (μM)Mechanism
MCF-7 (breast)8.2PARP-1 inhibition
HCT-116 (colon)12.4Topoisomerase II poisoning
A549 (lung)15.7ROS generation

Notably, apoptosis induction in MCF-7 cells correlates with caspase-8 activation (2.8-fold increase) and mitochondrial membrane depolarization (ΔΨm decrease of 64% at 10μM) .

Toxicological Profile

Acute Toxicity

  • LD₅₀ (mouse, oral): 1,250 mg/kg

  • Notable effects at sublethal doses (300 mg/kg):

    • Transient hepatocyte vacuolization

    • 18% decrease in platelet count at 24h

    • Reversible nephrotoxicity at 500 mg/kg

Genotoxicity Assessment

Ames test (TA98 strain): Negative up to 1,000 μg/plate
Micronucleus assay (bone marrow): <0.5% incidence at therapeutic doses

These preliminary results suggest acceptable safety margins for further development, though chronic toxicity studies remain pending .

Future Research Directions

Structural Optimization

  • Region 1: Replacement of methoxy with trifluoromethoxy to enhance metabolic stability

  • Region 2: Introduction of fluorine at pyrazine C-5 position to improve target affinity

  • Region 3: Exploration of spirocyclic piperidine variants to reduce hERG liability

Formulation Development

Promising approaches include:

  • Nanocrystal suspensions for improved oral bioavailability

  • PLGA nanoparticles for sustained release in solid tumors

  • Transdermal patches utilizing terpene penetration enhancers

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator